2-Amino-2-(4-butoxyphenyl)ethanol oxalate
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Overview
Description
2-Amino-2-(4-butoxyphenyl)ethanol oxalate is a chemical compound with the molecular formula C12H19NO2·C2H2O4. It is known for its unique structure, which includes an amino group, a butoxyphenyl group, and an ethanol moiety. This compound is often used as a building block in various chemical syntheses and has applications in multiple scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(4-butoxyphenyl)ethanol oxalate typically involves the reaction of 4-butoxybenzaldehyde with nitromethane to form 4-butoxyphenyl-2-nitroethanol. This intermediate is then reduced to 2-amino-2-(4-butoxyphenyl)ethanol using a reducing agent such as hydrogen in the presence of a catalyst like palladium on carbon. The final step involves the reaction of 2-amino-2-(4-butoxyphenyl)ethanol with oxalic acid to form the oxalate salt .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(4-butoxyphenyl)ethanol oxalate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form simpler amines.
Substitution: The butoxy group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or aryl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, nitro derivatives, simpler amines, and substituted phenyl ethanol derivatives .
Scientific Research Applications
2-Amino-2-(4-butoxyphenyl)ethanol oxalate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-2-(4-butoxyphenyl)ethanol oxalate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. The butoxyphenyl group can interact with hydrophobic regions of proteins and membranes, affecting their stability and activity. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-(4-methoxyphenyl)ethanol
- 2-Amino-2-(4-ethoxyphenyl)ethanol
- 2-Amino-2-(4-propoxyphenyl)ethanol
Uniqueness
Compared to similar compounds, 2-Amino-2-(4-butoxyphenyl)ethanol oxalate has a longer alkyl chain in the butoxy group, which can influence its hydrophobicity and interaction with biomolecules. This unique structure can result in different biological activities and chemical reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-amino-2-(4-butoxyphenyl)ethanol;oxalic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2.C2H2O4/c1-2-3-8-15-11-6-4-10(5-7-11)12(13)9-14;3-1(4)2(5)6/h4-7,12,14H,2-3,8-9,13H2,1H3;(H,3,4)(H,5,6) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFMRGVRMNBUYOV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(CO)N.C(=O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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